![molecular formula C24H25NO7 B2678321 N-(3,4-dimethoxyphenethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021024-65-6](/img/structure/B2678321.png)
N-(3,4-dimethoxyphenethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
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Description
N-(3,4-dimethoxyphenethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Antioxidant and Neuroprotective Properties
The protective effects of oxyresveratrol and its imine derivatives, including compounds related to N-(3,4-dimethoxyphenethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, against hydrogen peroxide-induced cell death in PC12 cells have been explored. Imine analogs of oxyresveratrol, such as Compound 3, were found to exhibit significant cytoprotective effects against oxidative stress through the regulation of heme oxygenase-1 expression and the translocation of nuclear factor E2-related factor 2. This suggests their potential utility in reducing neuronal oxidative damage J. Hur, S. Kim, P. Lee, Y. M. Lee, S. Y. Choi, 2013.
Cytotoxic Activity
Compounds structurally related to N-(3,4-dimethoxyphenethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These compounds, including pyrazolo[1,5-a]pyrimidines and Schiff bases derived from reactions involving related chemical structures, displayed promising cytotoxic activity. The structure-activity relationships of these compounds were investigated, providing insights into their potential as anticancer agents Ashraf S. Hassan, T. Hafez, Souad A. Osman, Mamdouh M. Ali, 2015.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO7/c1-28-18-6-4-5-17(11-18)14-31-23-15-32-22(13-19(23)26)24(27)25-10-9-16-7-8-20(29-2)21(12-16)30-3/h4-8,11-13,15H,9-10,14H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXKMGHKWRVIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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